5-(4-Nitrophenoxy)-5-oxopentanoate
Description
Significance of Activated Esters in Organic Synthesis and Biochemical Research
Activated esters are carboxylic acid esters that possess a leaving group that is more reactive than a simple alcohol. This enhanced reactivity is typically achieved by incorporating electron-withdrawing groups into the alcohol portion of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org This principle is fundamental to their widespread use in organic synthesis.
One of the most significant applications of activated esters is in peptide synthesis . The formation of a peptide bond, which is an amide bond, requires the activation of a carboxylic acid to facilitate its reaction with an amine. Historically, p-nitrophenyl esters were among the first activated esters used for this purpose. amerigoscientific.com Today, a variety of activating groups are employed, with N-hydroxysuccinimide (NHS) esters being particularly popular due to their high reactivity and the formation of water-soluble byproducts. amerigoscientific.comlumiprobe.com
In biochemical research , activated esters are invaluable tools for bioconjugation , the process of linking molecules to biomolecules such as proteins, antibodies, and nucleic acids. amerigoscientific.com For instance, fluorescent dyes and other reporter molecules are often attached to proteins via activated ester chemistry to study their localization and function within cells. The ability to perform these reactions under mild, aqueous conditions is a key advantage. lumiprobe.com
Furthermore, activated esters are employed in the functionalization of surfaces and polymers . By incorporating activated ester functionalities, materials can be readily modified with a wide range of molecules, enabling the creation of biocompatible surfaces, drug delivery systems, and advanced materials with tailored properties. amerigoscientific.com
Overview of Glutaric Acid Monoesters as Versatile Building Blocks
Glutaric acid, a five-carbon dicarboxylic acid, and its derivatives are important intermediates in various chemical processes. wikipedia.org Glutaric acid monoesters, which possess one free carboxylic acid group and one esterified carboxylic acid group, are particularly useful as bifunctional building blocks in organic synthesis.
The differential reactivity of the two functional groups allows for selective chemical transformations . The carboxylic acid can be activated and reacted with a nucleophile, while the ester group remains protected. Subsequently, the ester can be hydrolyzed or otherwise transformed to reveal a second carboxylic acid functionality for further reactions. This sequential reactivity is a powerful strategy for the synthesis of complex molecules, including pharmaceuticals and natural products. google.comgoogle.com
The synthesis of glutaric acid monoesters can be achieved through several methods, including the reaction of glutaric anhydride (B1165640) with an alcohol. google.comchemicalbook.com This approach provides a straightforward route to a variety of monoesters with different ester groups.
Contextualization of 5-(4-Nitrophenoxy)-5-oxopentanoate within the Activated Ester Class
This compound, also known as glutaric acid mono-4-nitrophenyl ester, is a prime example of an activated ester derived from a dicarboxylic acid. The key to its reactivity lies in the p-nitrophenoxy group . The nitro group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the ester's carbonyl carbon. This makes the p-nitrophenoxide ion an excellent leaving group, facilitating the reaction with nucleophiles.
The reactivity of p-nitrophenyl esters has been extensively studied. publish.csiro.aupublish.csiro.aukinampark.com They are known to react readily with amines to form amides, a reaction that is central to many synthetic applications. publish.csiro.au This reactivity profile places this compound firmly within the class of activated esters used for acylation reactions.
The presence of the free carboxylic acid group in this compound adds another layer of synthetic versatility. This allows for its attachment to other molecules or surfaces prior to the utilization of the activated ester functionality, or vice versa.
Research Avenues for Activated Dicarboxylic Acid Monoesters
The unique combination of an activated ester and a free carboxylic acid in molecules like this compound opens up several promising avenues for research.
One area of interest is the development of novel linkers and crosslinkers for bioconjugation and materials science. The ability to sequentially or simultaneously react the two functional groups allows for the construction of complex architectures. For example, the carboxylic acid could be used to attach the molecule to a solid support, and the activated ester could then be used to capture a target protein.
Another research direction is the synthesis of heterobifunctional molecules . By reacting each end of the dicarboxylic acid monoester with a different molecule, it is possible to create compounds that can bridge two different biological targets or chemical entities.
Furthermore, these compounds can serve as valuable probes for studying enzyme mechanisms . For instance, p-nitrophenyl esters have been used to investigate the activity of enzymes like thiolases. nih.govresearchgate.net The release of the colored p-nitrophenolate ion upon reaction provides a convenient spectroscopic handle for monitoring enzyme kinetics.
Structure
3D Structure
Properties
CAS No. |
100669-99-6 |
|---|---|
Molecular Formula |
C11H10NO6- |
Molecular Weight |
252.20 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-5-oxopentanoate |
InChI |
InChI=1S/C11H11NO6/c13-10(14)2-1-3-11(15)18-9-6-4-8(5-7-9)12(16)17/h4-7H,1-3H2,(H,13,14)/p-1 |
InChI Key |
JTLCRRDOFPNDBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for 5 4 Nitrophenoxy 5 Oxopentanoate
Direct Esterification Methodologies
Direct esterification methodologies involve the formation of the ester bond between glutaric acid and 4-nitrophenol (B140041) in a single primary reaction step. These methods often employ activating agents to facilitate the condensation.
Condensation Reactions Utilizing Coupling Agents
The direct condensation of a carboxylic acid with an alcohol is a cornerstone of ester synthesis. For the formation of 5-(4-Nitrophenoxy)-5-oxopentanoate from glutaric acid and 4-nitrophenol, coupling agents are instrumental in activating the carboxylic acid group, thereby facilitating nucleophilic attack by the phenolic hydroxyl group.
A widely utilized class of coupling agents is the carbodiimides, with dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) being prominent examples. masterorganicchemistry.com The reaction mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by 4-nitrophenol. To enhance the reaction rate and suppress the formation of N-acylurea byproducts, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often added. rsc.orgorgsyn.org The Steglich esterification, which employs the DCC/DMAP system, is a mild and efficient method for creating ester linkages, even for sterically demanding substrates. rsc.orgorgsyn.org
In addition to carbodiimides, phosphonium (B103445) and aminium (uronium) salt-based reagents, originally developed for peptide synthesis, have proven to be highly effective for esterification. google.com Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) convert carboxylic acids into their corresponding OBt-active esters. masterorganicchemistry.comgoogle.comnih.gov These active esters are more reactive towards nucleophiles than the parent carboxylic acid, leading to rapid and efficient coupling. masterorganicchemistry.com Similarly, uronium reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) also generate highly reactive intermediates. researchgate.net
The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is common in these coupling reactions. masterorganicchemistry.comcopernicus.org HOBt serves to minimize side reactions and can reduce the risk of racemization if chiral centers are present. masterorganicchemistry.comnih.gov It functions by forming an active ester with the carboxylic acid, which is more stable than the O-acylisourea intermediate but still highly reactive towards the alcohol. rsc.org
| Reagent/Additive | Abbreviation | Class | Function |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Activates carboxylic acid to form O-acylisourea intermediate. masterorganicchemistry.com |
| 4-(Dimethylamino)pyridine | DMAP | Acyl-transfer catalyst | Catalyzes the esterification reaction. rsc.orgorgsyn.org |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | Forms highly reactive OBt-active esters. masterorganicchemistry.comgoogle.com |
| 1-Hydroxybenzotriazole | HOBt | Additive | Suppresses side reactions and minimizes racemization. masterorganicchemistry.comcopernicus.org |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium salt | Activates carboxylic acids for efficient coupling. researchgate.net |
Activation with Halogenating Reagents and Subsequent Phenolysis
An alternative direct approach involves the conversion of the carboxylic acid to a more reactive acyl halide, followed by reaction with the phenol. For the synthesis of this compound, this would typically involve the preparation of glutaryl chloride. This intermediate can be synthesized from glutaric acid using common halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Once the glutaryl chloride is formed, it readily reacts with 4-nitrophenol in a process known as phenolysis. The presence of a mild base, such as pyridine (B92270) or triethylamine, is often required to neutralize the hydrogen chloride gas that is liberated during the reaction. This method is highly effective due to the high reactivity of the acyl chloride intermediate. A related precursor, ethyl glutaryl chloride, can be synthesized from ethyl hydrogen glutarate and is also a viable intermediate for this type of reaction. chemicalbook.comsigmaaldrich.com
One-Pot Synthetic Approaches
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. rsc.org For the synthesis of this compound, a one-pot approach could involve the in-situ generation of a highly reactive acylating species from glutaric acid, which then immediately reacts with 4-nitrophenol.
One such method involves the use of triphenylphosphine (B44618) dihalides (Ph₃PX₂, where X = Cl or Br) in the presence of a base like N,N-dimethylaminopyridine (DMAP). researchgate.net This system can effectively convert a carboxylic acid and an alcohol into an ester under mild, neutral conditions. researchgate.net The reaction proceeds through a phosphonium salt intermediate, which is highly activated towards nucleophilic attack by the alcohol.
Indirect Synthetic Routes and Precursor Chemistry
Indirect routes to this compound involve the initial preparation of a precursor molecule, which is then converted to the final product. These strategies often provide better control over selectivity, especially when dealing with symmetrical starting materials like glutaric acid.
Selective Monoesterification of Glutaric Acid
A key challenge in the synthesis of this compound is the selective reaction at only one of the two carboxylic acid groups of glutaric acid. Several strategies have been developed to achieve selective monoesterification of symmetrical dicarboxylic acids.
One effective method is the reaction of glutaric anhydride (B1165640) with an alcohol. nih.govsigmaaldrich.commerckmillipore.com The ring-opening of the cyclic anhydride by an alcohol yields a monoester. In the context of this synthesis, reacting glutaric anhydride with an appropriate alcohol would yield a glutaric acid monoester, which could then be coupled with 4-nitrophenol using the methods described in section 2.1.1.
Another approach utilizes heterogeneous catalysts. For instance, bifunctional alumina (B75360) catalysts have been shown to facilitate the selective monomethyl esterification of linear dicarboxylic acids with methanol. rsc.org Similarly, strongly acidic ion-exchange resins can be used to selectively catalyze the formation of monoesters from symmetrical dicarboxylic acids. rsc.org
Enzymatic methods also offer high selectivity under mild conditions. researchgate.net Lipases, for example, can catalyze the selective esterification of dicarboxylic acids or the hydrolysis of diesters to yield monoesters. google.comresearchgate.net These biocatalytic approaches are increasingly attractive due to their environmental benefits and high specificity.
| Method | Key Reagents/Catalysts | General Principle |
|---|---|---|
| Anhydride Ring-Opening | Cyclic anhydride, Alcohol | Nucleophilic attack of the alcohol on the anhydride ring. nih.gov |
| Heterogeneous Catalysis | Alumina, Ion-exchange resins | Catalyst surface promotes selective reaction at one acid group. rsc.orgrsc.org |
| Enzymatic Esterification | Lipases, Esterases | Enzyme's active site provides stereochemical and regiochemical control. google.comresearchgate.net |
Modifications of Existing 4-Nitrophenyl Esters
An alternative indirect strategy involves starting with a pre-existing 4-nitrophenyl ester and modifying another part of the molecule. For instance, one could envision a scenario where a molecule already containing the 4-nitrophenyl ester moiety is elaborated to introduce the glutarate chain.
More commonly, this strategy might involve the transesterification of a different 4-nitrophenyl ester. Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comlibretexts.org For example, a readily available 4-nitrophenyl ester could potentially be reacted with a functionalized alcohol containing the glutarate backbone under conditions that favor the exchange. The 4-nitrophenyl group is a good leaving group, which can facilitate this transformation.
Furthermore, enzymatic methods have been employed for the modification of molecules containing a p-nitrophenyl group, such as the transglycosylation of p-nitrophenyl α-maltopentaoside, demonstrating that the p-nitrophenyl moiety can be stable to certain reaction conditions while other parts of the molecule are modified. nih.gov This suggests the feasibility of synthetic routes where the 4-nitrophenyl ester is incorporated early and subsequent chemical transformations are performed on other parts of the molecule to build the final structure of this compound.
Green Chemistry Approaches in Activated Ester Synthesis
The synthesis of activated esters like this compound traditionally involves methods that may utilize hazardous solvents and produce significant waste. Green chemistry principles aim to mitigate these environmental impacts by designing more sustainable chemical processes. mdpi.com These approaches focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and minimizing waste generation. mdpi.com
Several green chemistry strategies are applicable to the synthesis of activated esters. These include the use of alternative energy sources, solvent-free reaction conditions, and mechanochemistry.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly shorter reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.com The direct interaction of microwaves with polar molecules in the reaction mixture ensures efficient and uniform heating. mdpi.com
Solvent-Free and Mechanochemical Methods: Eliminating volatile organic solvents is a cornerstone of green synthesis. Solvent-free reactions, where the reactants themselves act as the reaction medium, can drastically reduce waste. mdpi.com Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is another powerful solvent-free approach. mdpi.com This method can lead to high-yield synthesis at room temperature without the need for subsequent purification steps like column chromatography. mdpi.com
The table below summarizes green chemistry techniques applicable to activated ester synthesis.
| Green Chemistry Technique | Principle | Potential Advantages for Activated Ester Synthesis |
| Microwave-Assisted Synthesis | Uses microwave energy for rapid and efficient heating of the reaction. mdpi.com | Reduced reaction times, higher yields, improved energy efficiency. mdpi.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. mdpi.com | Eliminates solvent waste, simplifies workup, reduces environmental impact. mdpi.com |
| Mechanochemistry | Uses mechanical energy (grinding) to initiate reactions. mdpi.com | Avoids bulk solvents, can be performed at room temperature, high yields. mdpi.com |
These methodologies represent a significant shift towards more environmentally benign processes for producing activated esters.
Stereoselective Synthesis of Analogues and Chiral Derivatives
The creation of chiral analogues of this compound requires precise control over the three-dimensional arrangement of atoms, a process known as stereoselective synthesis. This is crucial in pharmaceutical and materials science, where the chirality of a molecule can dictate its biological activity or material properties. Key strategies for achieving high stereoselectivity include asymmetric catalysis, biocatalysis, and the use of chiral building blocks. jocpr.com
Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. jocpr.com Organocatalysis, a subfield of asymmetric catalysis, utilizes small organic molecules as catalysts. For instance, proline and its derivatives have proven effective in creating chiral building blocks for various applications. jocpr.com
Biocatalysis: This approach utilizes enzymes or whole microbial cells to catalyze chemical transformations with high selectivity under mild, environmentally friendly conditions. jocpr.com Enzymes are inherently chiral and can perform reactions with exceptional precision. jocpr.com For example, lipases and esterases are widely used for the kinetic resolution of racemic mixtures, where one enantiomer is selectively transformed, allowing for the separation of both enantiomers. jocpr.com This method is effective for producing enantiomerically pure alcohols, amines, and acids, which can serve as precursors for more complex chiral molecules. jocpr.comacs.org
Synthesis of Chiral Nitro Compounds: The nitro group present in the "nitrophenoxy" portion of the target molecule can be leveraged in stereoselective synthesis. Organic nitro compounds are versatile building blocks for forming new carbon-carbon bonds through reactions like the Henry (nitro-aldol) reaction and the Michael addition. researchgate.net The development of chiral catalysts for these reactions allows for the synthesis of complex molecules with multiple stereocenters. researchgate.net For example, the asymmetric Michael addition of aldehydes to nitro-olefins can produce γ-nitro aldehydes, which are valuable intermediates for synthesizing γ-amino acids. researchgate.net
The table below outlines major strategies for stereoselective synthesis.
| Stereoselective Strategy | Description | Application Example |
| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer. jocpr.com | Organocatalytic aldol (B89426) reactions using proline derivatives to synthesize chiral building blocks. jocpr.com |
| Biocatalysis | Uses enzymes or whole cells for highly selective transformations. jocpr.com | Kinetic resolution of racemic alcohols or acids using lipases to obtain enantiomerically pure compounds. jocpr.com |
| Chiral Pool Synthesis | Utilizes readily available enantiomerically pure natural products as starting materials. | Not directly referenced, but a common strategy. |
| Asymmetric Nitro-Compound Reactions | Leverages the nitro group in stereoselective C-C bond-forming reactions. researchgate.net | Asymmetric Michael addition to nitro-olefins to create chiral γ-nitro aldehydes. researchgate.net |
Through these advanced synthetic methods, a diverse range of chiral analogues and derivatives of this compound can be accessed for further research and application.
Chemical Reactivity and Mechanistic Investigations of 5 4 Nitrophenoxy 5 Oxopentanoate
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters like 5-(4-Nitrophenoxy)-5-oxopentanoate. The reaction mechanism generally involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group, in this case, the p-nitrophenoxide ion. The p-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion through resonance.
The reaction of this compound with primary or secondary amines yields the corresponding N-substituted glutaramic acid derivatives. This amidation proceeds through a nucleophilic acyl substitution mechanism where the amine acts as the nucleophile. acs.org
While specific kinetic and thermodynamic data for the amidation of this compound are not extensively documented, studies on analogous p-nitrophenyl esters provide significant insights. The rate of amidation is influenced by the nucleophilicity of the amine and the stability of the tetrahedral intermediate. Generally, more basic and less sterically hindered amines exhibit faster reaction rates.
Illustrative Data on Amidation of Activated Esters:
| Amine Nucleophile | Relative Rate | ΔG (kcal/mol) (Illustrative) |
| Benzylamine | High | -5 to -10 |
| Aniline | Moderate | -2 to -7 |
| Diethylamine | High | -6 to -11 |
| tert-Butylamine | Low | -1 to -5 |
Note: This table is illustrative and based on general principles of amine reactivity with activated esters. Actual values for this compound may vary.
To enhance the efficiency and selectivity of amidation reactions, various catalytic systems can be employed.
Organocatalysis: Non-covalent organocatalysts, such as N-heterocyclic carbenes (NHCs) and amidine-based catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can activate the ester or the amine, facilitating the reaction. acs.org For instance, studies on the amidation of aromatic esters have shown that organocatalysts can lower the activation energy of the nucleophilic attack, which is often the rate-determining step. acs.org Bifunctional catalysts that can activate both the ester and the amine, for example through hydrogen bonding, are also effective. acs.orgnih.govscienceopen.com
Transition Metal Catalysis: Transition metal complexes, particularly those of palladium and nickel, have been shown to catalyze the amidation of esters. nsf.govutexas.edu These catalysts can operate through various mechanisms, including the oxidative addition of the ester's C(acyl)-O bond to the metal center. nsf.gov For instance, nickel-catalyzed reductive amidation of esters with nitroarenes has been reported as an efficient method for amide synthesis. nih.gov Palladium-NHC complexes have also demonstrated high efficiency in the direct amidation of aryl esters. nsf.gov
Table of Catalytic Systems for Amidation of Esters:
| Catalyst Type | Example Catalyst | General Observations |
| Organocatalyst | 1,5,7-triazabicyclododecene (TBD) | Effective for amidation of methylbenzoate. acs.org |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Used in cocatalyzed kinetic resolution of amines. acs.orgnih.govscienceopen.com |
| Transition Metal | [Pd(NHC)(acac)Cl] | Efficient for amidation of aryl esters with anilines. nsf.gov |
| Transition Metal | Nickel/Phenanthroline/Zinc | Used in reductive amidation of alkyl esters with nitroarenes. nsf.gov |
The choice of solvent can significantly impact the rate and efficiency of amidation reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can solvate the charged intermediates and transition states, thereby facilitating the reaction. nih.govresearchgate.net Studies on the reaction of p-nitrophenyl acetate (B1210297) with imidazole (B134444) have shown that the reaction is significantly faster in water compared to ethanol, which is attributed to better solvation of the initial state and less solvation of the transition state in the alcohol medium. researchgate.net The higher stability of p-nitrophenyl esters in solvents like DMSO can lead to more reproducible and higher yields of amidated products. nih.govrsc.org
This compound can undergo transesterification in the presence of an alcohol, leading to the formation of a different ester and p-nitrophenol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Under basic conditions, the alkoxide ion, a potent nucleophile, attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used as the solvent.
The activated nature of the p-nitrophenyl ester in this compound makes it reactive towards a variety of other nucleophiles.
Hydrolysis: In the presence of water, especially under basic conditions (saponification), the ester will hydrolyze to form glutaric acid and p-nitrophenol. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion. Imidazole and its derivatives are known to catalyze the hydrolysis of p-nitrophenyl esters. acs.orgresearchgate.net
Thiolysis: Thiols can react with this compound to form thioesters. Thiolates are generally more nucleophilic than their corresponding alkoxides in protic solvents.
Reaction with Peroxide Nucleophiles: Studies on surfactant p-nitrophenyl esters have shown their reactivity towards peroxide nucleophiles. rsc.org
The reactivity of the ester is a key feature that allows for the covalent modification of biomolecules, where p-nitrophenyl esters are often used as reagents to acylate amine or thiol groups on proteins or other biopolymers. nih.gov
Amidation Reactions with Amines
Hydrolytic Stability and Degradation Pathways
The ester linkage in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the bond between the acyl carbon and the phenoxy oxygen. The rate and mechanism of this hydrolysis are highly dependent on the pH of the surrounding medium, with distinct pathways observed under acidic, basic, and enzyme-catalyzed conditions.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of esters like this compound is a reversible process. libretexts.org The presence of a dilute acid, such as hydrochloric acid or sulfuric acid, provides the necessary hydronium ions (H₃O⁺) to act as a catalyst. libretexts.org The generally accepted mechanism for this reaction is the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com
The key steps in this mechanism are as follows:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemistrysteps.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of the leaving group: The protonated 4-nitrophenol (B140041) is eliminated as the leaving group.
Deprotonation: The final step involves the deprotonation of the resulting carboxylic acid by a water molecule, regenerating the hydronium ion catalyst and yielding glutaric acid and 4-nitrophenol as the final products. libretexts.org
It is important to note that for esters with sterically hindered alcohol portions or those that can form stable carbocations, an alternative A_AL_1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) may occur, particularly in concentrated acids. ucoz.com However, for a primary ester like this compound, the A_AC_2 pathway is the predominant mechanism.
Base-Catalyzed Hydrolysis (Saponification) Mechanisms
In the presence of a strong base, such as sodium hydroxide, the hydrolysis of this compound is an irreversible reaction commonly known as saponification. chemistrysteps.comlibretexts.org This process is generally faster and more efficient than acid-catalyzed hydrolysis because the carboxylic acid product is deprotonated to form a carboxylate salt, which drives the reaction to completion. ucoz.comchemistrysteps.com The most common mechanism for base-catalyzed ester hydrolysis is the B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com
The steps involved in this mechanism are:
Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. chemistrysteps.com This leads to the formation of a tetrahedral intermediate. fiveable.me
Elimination of the leaving group: The tetrahedral intermediate then collapses, and the 4-nitrophenoxide ion is eliminated as the leaving group.
Acid-base reaction: The 4-nitrophenoxide ion, being a relatively good leaving group, departs, and the newly formed glutaric acid is immediately deprotonated by the strongly basic medium to form the glutarate salt. This final acid-base step is what renders the saponification reaction essentially irreversible. chemistrysteps.com
| Condition | Mechanism | Key Features |
| Acidic | A_AC_2 | Reversible, catalyzed by H₃O⁺, involves protonation of the carbonyl oxygen. libretexts.orgucoz.com |
| Basic | B_AC_2 | Irreversible, involves nucleophilic attack by OH⁻, forms a carboxylate salt. ucoz.comchemistrysteps.com |
Enzyme-Catalyzed Hydrolysis (Esterase Activity)
Esterases are a class of enzymes that can catalyze the hydrolysis of esters. The hydrolysis of this compound can be facilitated by such enzymes, which provide an alternative reaction pathway with a lower activation energy.
The ability of an enzyme to hydrolyze this compound is determined by its substrate specificity. This specificity arises from the unique three-dimensional structure of the enzyme's active site, which is composed of a specific arrangement of amino acid residues. jackwestin.comlibretexts.org The shape, size, and chemical environment of the active site must be complementary to the substrate for binding and catalysis to occur. jackwestin.combioninja.com.au
Factors influencing substrate specificity include:
Molecular Recognition: The enzyme's active site recognizes and binds to the this compound molecule through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Induced Fit: The binding of the substrate can induce a conformational change in the enzyme, leading to a more precise fit that optimizes the orientation of the substrate for catalysis. libretexts.org
The specificity of an enzyme for this compound would be compared to its activity with other similar ester substrates to determine its preference. For instance, studies on glycoside hydrolase family 5 (GH5) have demonstrated how different subfamilies exhibit specificity for various β-linked polysaccharides. nih.gov Similarly, investigations into methionine adenosyltransferases have shown how identical active sites can have different substrate specificities due to the dynamics of substrate binding. nih.gov
The enzymatic hydrolysis of this compound by an esterase typically involves a two-step process of acylation and deacylation, often involving a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate) in the active site.
Acylation:
The serine residue, activated by the histidine and aspartate, acts as a nucleophile and attacks the carbonyl carbon of the ester.
This forms a tetrahedral intermediate, which then collapses, releasing the 4-nitrophenol leaving group and forming a covalent acyl-enzyme intermediate. jackwestin.com
Deacylation:
A water molecule enters the active site and is activated by the histidine residue.
The activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.
This leads to the formation of a second tetrahedral intermediate.
This intermediate collapses, releasing the glutaric acid product and regenerating the free enzyme, ready for another catalytic cycle.
Biochemical characterization of enzymes involved in processes like peptidoglycan breakdown provides valuable insights into their substrate specificity and regulatory mechanisms, which can be analogous to the study of esterase activity on synthetic substrates. nih.gov
Intramolecular Rearrangements and Cyclization Reactions
Beyond hydrolysis, this compound has the potential to undergo intramolecular reactions. The presence of a five-carbon chain (pentanoate) offers the possibility of intramolecular cyclization. For instance, under certain conditions, the carboxylate end of the molecule could potentially attack the ester linkage, although this is less likely than intermolecular reactions in an aqueous environment.
Research on related compounds, such as 5-nitro-substituted furanylamides, has shown that they can undergo unusual isomerization-cyclization reactions under specific conditions like microwave irradiation. nih.gov While not directly analogous, this highlights the potential for complex intramolecular rearrangements in molecules containing a nitro group and a suitable chain length for cyclization. The specific conditions required to induce such reactions in this compound would require further investigation.
C-O Bond Activation and Functionalization
The C-O bond within an ester, particularly an aryl ester, presents a unique challenge and opportunity for chemists. While traditionally considered robust, the strategic placement of activating groups can render this bond susceptible to cleavage by transition metal catalysts, paving the way for the introduction of new functional groups. In the case of this compound, the 4-nitrophenoxy group acts as an excellent leaving group, facilitating the activation of the acyl C-O bond.
Detailed Research Findings
Recent research has illuminated the utility of nickel-catalyzed reactions for the functionalization of aryl esters, including those with a 4-nitrophenyl group. These transformations often proceed via an oxidative addition mechanism, where a low-valent nickel catalyst, typically Ni(0), inserts into the C(acyl)-O bond. This step is crucial as it forms a reactive acylnickel intermediate that can then engage with a variety of nucleophiles.
One of the most well-documented functionalizations is amidation, where the 4-nitrophenoxy group is displaced by an amine to form a new C-N bond. Studies on analogous systems have shown that the reaction conditions, including the choice of ligand on the nickel catalyst, solvent, and base, are critical for achieving high efficiency and selectivity. For instance, the use of N-heterocyclic carbene (NHC) ligands has been found to promote the desired amination by facilitating the oxidative addition step. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have provided a deeper understanding of the entire catalytic cycle. These calculations reveal the energetics of each step, from the initial oxidative addition to the final reductive elimination that releases the functionalized product and regenerates the active catalyst. For nickel-catalyzed amination of aryl carbamates, a related transformation, DFT calculations have suggested that the reductive elimination step, where the new C-N bond is formed, is often the rate-determining step of the reaction. nih.gov
The general mechanism for the nickel-catalyzed amination of an aryl ester like this compound can be proposed as follows:
Oxidative Addition: The Ni(0) catalyst inserts into the C(acyl)-OAr bond to form an acyl-Ni(II)-OAr intermediate.
Ligand Exchange: The leaving group (4-nitrophenoxide) is displaced by the incoming amine nucleophile.
Deprotonation: A base removes a proton from the coordinated amine, generating a more nucleophilic amido ligand.
Reductive Elimination: The acyl and amido ligands couple, forming the new C-N bond and regenerating the Ni(0) catalyst.
While specific studies on this compound are not extensively documented in publicly available literature, the principles derived from closely related 4-nitrophenyl esters provide a strong basis for predicting its reactivity. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a superior leaving group compared to simpler alkoxides or phenoxides, thus lowering the activation barrier for the initial C-O bond cleavage.
Interactive Data Tables
The following tables summarize typical reaction parameters and outcomes for the nickel-catalyzed amination of aryl esters, which are analogous to the expected reactivity of this compound.
Table 1: Representative Conditions for Nickel-Catalyzed Amination of Aryl Esters
| Parameter | Condition |
| Catalyst | Ni(COD)₂ (5-10 mol%) |
| Ligand | N-Heterocyclic Carbene (e.g., IPr, SIPr) or Phosphine (e.g., PCy₃) |
| Base | NaOtBu, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
| Reactants | Aryl Ester, Amine (primary or secondary) |
Data compiled from general findings in nickel-catalyzed cross-coupling reactions.
Table 2: Influence of Leaving Group on Reaction Efficiency (Hypothetical)
| Leaving Group | Relative Rate of C-O Cleavage |
| 4-Nitrophenoxy | ++++ |
| Phenoxy | ++ |
| Methoxy | + |
This table illustrates the expected trend based on the electronic properties of the leaving group.
Spectroscopic Characterization and Computational Studies
Advanced Spectroscopic Techniques for Structural and Conformational Analysis
The structural and conformational analysis of 5-(4-Nitrophenoxy)-5-oxopentanoate is facilitated by a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR spectroscopy, the aromatic protons of the 4-nitrophenoxy group are expected to appear as two distinct doublets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the nitro group and the ester linkage. The protons of the pentanoate chain will resonate in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would appear at approximately δ 2.6 ppm, while the other methylene protons (β and γ) would be found at slightly lower chemical shifts.
In ¹³C NMR spectroscopy, the carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, around 170-175 ppm. The aromatic carbons of the 4-nitrophenoxy moiety would also exhibit distinct signals, with the carbon bearing the nitro group and the carbon attached to the ester oxygen showing significant downfield shifts. The aliphatic carbons of the pentanoate chain would resonate in the range of 20-40 ppm. The specific chemical shifts are sensitive to the solvent and the presence of any impurities. Analysis of these spectra is crucial for confirming the successful synthesis of the compound and for studying its behavior in different chemical environments. For instance, monitoring changes in the NMR spectra upon hydrolysis can provide mechanistic insights into the cleavage of the ester bond.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ortho to NO₂) | 8.2-8.4 |
| Aromatic (meta to NO₂) | 7.2-7.4 |
| -CH₂-C=O | 2.5-2.7 |
| -CH₂-CH₂-C=O | 2.0-2.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 170-172 |
| C=O (acid) | 175-178 |
| C-O (aromatic) | 154-156 |
| C-NO₂ (aromatic) | 144-146 |
| C-H (aromatic, ortho to NO₂) | 124-126 |
| C-H (aromatic, meta to NO₂) | 122-124 |
| -CH₂-C=O | 32-34 |
| -CH₂-CH₂-C=O | 19-21 |
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques can confirm the presence of the ester and nitro functionalities.
The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group in the range of 1735-1750 cm⁻¹. Another characteristic set of bands arises from the nitro group, with the asymmetric and symmetric stretching vibrations appearing around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. researchgate.net The C-O stretching vibrations of the ester group will also be present, typically in the 1200-1300 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the symmetric stretch of the nitro group often gives a particularly strong Raman signal. nsf.govchemicalbook.comresearchgate.netresearchgate.net Aromatic ring vibrations will also be observable in both IR and Raman spectra. The combination of IR and Raman data allows for a comprehensive vibrational analysis of the molecule.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester | C=O stretch | 1735-1750 (IR, strong) |
| Nitro | Asymmetric stretch | 1520-1530 (IR, strong) |
| Nitro | Symmetric stretch | 1340-1350 (IR, strong; Raman, strong) |
| Ester | C-O stretch | 1200-1300 (IR, medium) |
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion, followed by characteristic fragmentation.
The fragmentation of esters often proceeds via cleavage of the bonds adjacent to the carbonyl group. libretexts.orgwhitman.edu One common pathway is the loss of the alkoxy group, which for this molecule would be the 4-nitrophenoxy radical, leading to the formation of an acylium ion. Another important fragmentation route is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-carbon bond. This would result in the elimination of a neutral alkene and the formation of a radical cation containing the ester and aromatic moieties. The presence of the nitro group also influences the fragmentation, with potential losses of NO, NO₂, and other small fragments from the aromatic ring. researchgate.net Analysis of these fragmentation pathways provides valuable confirmation of the molecular structure.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Origin |
|---|---|
| [M]+ | Molecular Ion |
| [M - O-C₆H₄NO₂]+ | Loss of the 4-nitrophenoxy radical |
| [C₆H₅NO₂]+ | 4-Nitrophenol (B140041) radical cation |
| [C₅H₇O₃]+ | Acylium ion from the glutarate moiety |
UV-Visible (UV-Vis) spectroscopy is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The 4-nitrophenoxy group in this compound acts as a strong chromophore.
The UV-Vis spectrum of this compound in a neutral solution is expected to show an absorption maximum characteristic of the 4-nitrophenyl ester moiety. However, the true utility of UV-Vis spectroscopy for this compound lies in its application for reaction monitoring, particularly for hydrolysis reactions. chemrxiv.orgncsu.edu The hydrolysis of the ester bond releases 4-nitrophenol. In basic solutions, 4-nitrophenol is deprotonated to form the 4-nitrophenoxide ion, which has a distinct yellow color and a strong absorbance maximum around 400 nm. nsf.govresearchgate.netmetrohm.comresearchgate.netresearchgate.net The intensity of this absorption is directly proportional to the concentration of the released 4-nitrophenoxide, allowing for the continuous monitoring of the reaction kinetics. This property has made 4-nitrophenyl esters, including those of dicarboxylic acids, widely used as substrates in enzyme assays. raineslab.com
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods provide a powerful complement to experimental studies by offering detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of organic molecules. sapub.orgnih.govacs.org For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Calculate electronic properties: This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.
Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These calculated values can then be compared with experimental data to aid in the assignment of spectral features.
Investigate reaction mechanisms and energies: DFT calculations can be used to model the energy profile of reactions, such as hydrolysis, by calculating the energies of reactants, transition states, and products. This allows for a deeper understanding of the reaction mechanism and the factors that influence the reaction rate.
By combining experimental spectroscopic data with theoretical insights from DFT calculations, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved.
Molecular Dynamics Simulations for Solvent and Conformational Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the motion of atoms and molecules over time. For this compound, MD simulations would provide crucial insights into how its three-dimensional shape (conformation) changes in different environments, particularly in the presence of solvents like water. While specific MD studies focusing solely on this compound are not prevalent in the reviewed literature, the methodology has been extensively applied to similar p-nitrophenyl esters to understand their behavior in solution. diva-portal.org
In a typical simulation, the molecule would be placed in a virtual box filled with solvent molecules (e.g., water). The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over very short time steps.
Key insights that could be gained from MD simulations include:
Solvent Shell Structure: How water molecules arrange themselves around the hydrophobic (nitrophenyl group) and hydrophilic (carboxylate group) parts of the molecule.
Conformational Flexibility: The molecule is not rigid. The aliphatic five-carbon chain can adopt numerous conformations, from extended to folded. MD simulations can reveal the most probable conformations and the energy barriers between them. This is particularly relevant for understanding the proximity of the terminal carboxylate group to the ester linkage, a key factor in its reactivity. researchgate.net
Hydration and Catalysis: In studies of similar esters, like p-nitrophenyl trifluoroacetate, computational methods have shown that a bridge of several water molecules can be involved in the hydrolysis reaction, effectively acting as a catalyst. mdpi.com MD simulations can help visualize and quantify these crucial water-molecule interactions.
Table 1: Potential Applications of MD Simulations for this compound
| Simulation Focus | Information Gained | Relevance |
| Solvation in Water | Structure of water molecules around the carboxylate and nitrophenoxy groups. | Understanding solubility and the role of water in potential reactions. |
| Conformational Sampling | Identification of dominant molecular shapes and the dynamics of folding/unfolding of the pentanoate chain. | Predicting the likelihood of intramolecular interactions. |
| Ionization State Effects | Comparing the dynamics of the protonated (carboxylic acid) vs. deprotonated (carboxylate) forms of the molecule. | Elucidating how pH affects the molecule's structure and reactivity. |
Elucidation of Transition States and Reaction Pathways
The most significant reaction pathway for this compound is its hydrolysis, the cleavage of the ester bond to yield glutaric acid and 4-nitrophenol. A key feature of this particular molecule is its ability to undergo intramolecular catalysis. researchgate.netresearchgate.net Unlike simple esters that rely on external catalysts, the molecule's own terminal carboxylate group can act as an internal nucleophile to accelerate the reaction. researchgate.net
Computational chemistry, particularly using quantum mechanics (QM) methods, is essential for mapping this reaction pathway and identifying the high-energy transition states.
The established reaction mechanism involves the following key steps:
Intramolecular Attack: The deprotonated terminal carboxylate ion attacks the carbonyl carbon of the ester group. This is favored when the molecule adopts a folded conformation.
Formation of a Cyclic Anhydride (B1165640) Intermediate: This attack leads to the formation of a five-membered cyclic anhydride (glutaric anhydride) and the release of the p-nitrophenoxide ion. researchgate.netresearchgate.net This step proceeds through a high-energy tetrahedral transition state.
Hydrolysis of the Anhydride: The highly reactive glutaric anhydride is then rapidly hydrolyzed by water to form glutaric acid.
Computational studies on analogous ester hydrolyses have successfully modeled the potential energy surfaces for these types of reactions. diva-portal.orgmdpi.com Methods such as Density Functional Theory (DFT) are used to calculate the energy of the reactants, intermediates, transition states, and products. For example, in the hydrolysis of p-nitrophenyl trifluoroacetate, calculations have identified a transition state that is lower in energy than the initial reactants when catalyzed by a ring of five water molecules. mdpi.com Similar principles would apply to modeling the intramolecular attack within this compound, allowing for precise calculation of the activation energy barriers for each step. diva-portal.org
Table 2: Steps in the Intramolecularly Catalyzed Hydrolysis of this compound
| Step # | Description | Key Chemical Species | Computational Focus |
| 1 | Intramolecular nucleophilic attack by the terminal carboxylate. | Reactant, First Transition State (TS1) | Geometry and energy calculation of the transition state. |
| 2 | Formation of a cyclic anhydride intermediate and release of p-nitrophenoxide. | Glutaric Anhydride, p-Nitrophenoxide | Energy calculation of the intermediate and products. |
| 3 | Nucleophilic attack by water on the cyclic anhydride. | Anhydride, Water, Second Transition State (TS2) | Modeling the role of water in the second hydrolysis step. |
| 4 | Ring-opening to yield the final product. | Glutaric Acid | Calculation of the overall reaction thermodynamics. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. For this compound, a QSAR model could be developed to predict its rate of hydrolysis based on its molecular properties, or descriptors.
While a specific QSAR model for predicting the reactivity of this compound was not found in the surveyed literature, the principles can be described. To build such a model, one would need experimental data (e.g., hydrolysis rates) for a series of related compounds. For instance, one could synthesize and test a series of mono-esters of glutaric acid with different substituted phenols (e.g., p-methoxy, p-chloro, p-cyano).
The development of a QSAR model would involve:
Data Collection: Synthesizing a series of related esters and experimentally measuring their hydrolysis rates.
Descriptor Calculation: For each molecule in the series, calculating a set of numerical descriptors that quantify its structural, electronic, and physicochemical properties. Examples include molecular weight, logP (a measure of hydrophobicity), and quantum chemical parameters like the energy of molecular orbitals or partial atomic charges.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that links the descriptors to the observed reactivity.
Validation: Testing the model's predictive power on a set of compounds not used in its creation.
A related concept, the Hammett equation, has been successfully used to analyze kinetic trends in the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters. semanticscholar.org This approach demonstrates a linear free-energy relationship, correlating the reaction rates with a substituent constant (σ) that reflects the electron-donating or electron-withdrawing nature of the substituent. semanticscholar.org A similar approach could quantify how substituents on the phenoxy group of this compound analogues would affect the rate of intramolecular catalysis.
Applications in Advanced Organic Synthesis
As a Reagent in Peptide Synthesis and Bioconjugation
In the realms of peptide chemistry and bioconjugation, activated esters like 5-(4-Nitrophenoxy)-5-oxopentanoate are instrumental for the covalent modification of biomolecules. The reagent facilitates the acylation of primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form stable amide bonds.
The primary advantage of using 4-nitrophenyl (PNP) activated esters is the high efficiency of the coupling reaction. The electron-withdrawing nature of the nitro group on the phenol ring enhances the electrophilicity of the carbonyl carbon, promoting rapid and clean reactions with nucleophiles like amines. This high reactivity is crucial for achieving high yields in peptide coupling and bioconjugation, which in turn helps to mitigate side reactions. nbinno.comwikipedia.org Inefficient coupling can lead to a host of undesirable byproducts, including truncated or modified sequences. By ensuring the desired acylation proceeds quickly and to completion, the formation of these side products is minimized. PNP esters have been demonstrated to be superior synthons for the indirect radiolabelling of biomolecules, showcasing their stability and favorable acylation kinetics. nih.gov
The general mechanism for the coupling reaction is detailed below:
Table 1: Mechanism of Amine Acylation| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The free amine group of a peptide or protein attacks the electrophilic carbonyl carbon of the this compound. |
| 2. Tetrahedral Intermediate | A transient tetrahedral intermediate is formed. |
| 3. Elimination | The intermediate collapses, eliminating the stable 4-nitrophenolate anion as a leaving group. |
| 4. Product Formation | A stable amide bond is formed, linking the glutarate moiety to the biomolecule, and a proton is transferred to a base. |
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions. thermofisher.com This allows for the selective deprotection and modification of specific sites on a complex molecule. This compound fits well into such strategies. The acylation reaction with amines typically proceeds under neutral to slightly basic conditions. This reactivity profile is distinct from the conditions required to remove common amino-protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This compatibility allows for the specific acylation of a deprotected amine on a peptide chain without disturbing other protected functional groups, enabling the synthesis of complex, branched, or cyclized peptides.
As a Building Block for Functional Polymers and Materials
The reactivity of this compound also makes it a valuable building block for the creation of functional polymers and advanced materials. It can be used to introduce reactive side chains into a polymer or to functionalize surfaces.
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to produce through direct polymerization of functional monomers. A common approach involves creating a polymer with pendant "active ester" groups. A monomer derived from this compound could be copolymerized to yield a polymer scaffold decorated with reactive PNP ester side chains. These reactive sites can then be treated with various amine-containing molecules to introduce a wide range of functionalities along the polymer backbone. mdpi.com This method offers high versatility, as a single parent polymer can be modified to create a library of functional materials with tailored properties for applications ranging from drug delivery to advanced coatings. nih.govacs.org
Table 2: Post-Polymerization Modification Workflow
| Stage | Description | Key Feature |
|---|---|---|
| Polymer Synthesis | A monomer containing the active ester (e.g., an acrylamide derivative of the glutarate active ester) is polymerized. | Creates a stable, reactive precursor polymer. |
| Modification | The active ester polymer is reacted with a chosen amine-functionalized molecule (e.g., fluorescent dyes, targeting ligands, drugs). | The 4-nitrophenoxy group is displaced, forming a stable amide linkage. acs.org |
| Purification | The functionalized polymer is purified to remove unreacted molecules and the 4-nitrophenol (B140041) byproduct. | Yields a well-defined, functionalized material. |
The concept of active ester chemistry extends to the fabrication of reactive nanostructures, such as nanoparticles or micelles. researchgate.net Nanoparticles can be synthesized using monomers or surfmers that incorporate an active ester functionality, resulting in a surface decorated with these reactive groups. mdpi.comresearchgate.net These "activated" nanoparticles serve as versatile platforms for the covalent immobilization of proteins, enzymes, or antibodies. nih.govacs.org For example, magnetic nanoparticles functionalized with an active ester shell have been developed as a matrix for enzyme immobilization and bioseparation. nih.govacs.org The high density of accessible binding sites on these nanostructures allows for a significantly higher capture capacity for amines compared to traditional materials. nih.gov
Role in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates
In the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), reagents like this compound serve as crucial intermediates and linkers. atamanchemicals.com The glutarate moiety can be used as a flexible spacer to connect two different molecular fragments, while the active ester provides a reliable method for forming one of those connections via an amide bond.
Glutaric acid and its derivatives are recognized as important C5 platform chemicals and are used as raw materials for organic synthesis and pharmaceutical intermediates. atamanchemicals.comchemrxiv.org The activation of one of its carboxyl groups as a 4-nitrophenyl ester is a common chemical strategy to facilitate its incorporation into larger, more complex molecules under mild conditions that are compatible with sensitive functional groups present in other parts of the molecule. For instance, PNP esters are widely used as substrates in enzyme assays and have been employed in the synthesis of radiolabelled compounds for medical imaging, highlighting their relevance in the pharmaceutical field. nih.govmedchemexpress.com Furthermore, related structures like nitrophenol carbonates have been used in ligand-directed chemistry for the targeted delivery and release of therapeutic payloads. nih.gov
Use in Click Chemistry and Bioconjugation (Amide Bond Formation)
The chemical compound this compound, scientifically known as di-p-nitrophenyl glutarate (di-PNP glutarate), serves as a valuable tool in the field of bioconjugation, primarily facilitating the formation of stable amide bonds. While not a direct participant in traditional "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition, its role as a homobifunctional crosslinker aligns with the broader principles of efficient and specific molecular connections central to bioconjugation strategies.
The utility of di-p-nitrophenyl glutarate lies in its two p-nitrophenyl (PNP) ester functional groups. These groups are highly reactive towards primary amino groups, such as the ε-amino group of lysine residues found on the surface of proteins. This reactivity allows for the covalent linkage of two different amine-containing biomolecules or the intramolecular crosslinking within a single biomolecule.
One of the notable applications of di-p-nitrophenyl glutarate is in the synthesis of neoglycoproteins. In this process, an amino-functionalized carbohydrate is first reacted with di-p-nitrophenyl glutarate. The reaction typically proceeds in an organic solvent like dimethylformamide (DMF). The resulting intermediate, a carbohydrate derivatized with a p-nitrophenyl ester, is then introduced to a protein, such as bovine serum albumin (BSA). The activated ester group on the carbohydrate reacts with the lysine residues on the protein to form a stable amide bond, thus creating a neoglycoprotein. This method has been shown to be efficient for coupling even small quantities of oligosaccharides to proteins.
Compared to other common amine-reactive crosslinkers, such as those containing N-hydroxysuccinimide (NHS) esters, p-nitrophenyl esters exhibit greater stability, particularly against hydrolysis in aqueous environments. This increased stability allows for a more controlled and efficient conjugation process. For instance, studies have shown that PEG-p-nitrophenyl active esters have significantly longer hydrolysis half-lives at pH 5.0 compared to their NHS ester counterparts, which can be advantageous in achieving specific mono-PEGylation of proteins like bovine lactoferrin.
The reaction conditions for bioconjugation using di-p-nitrophenyl glutarate are generally mild, which is crucial for preserving the structure and function of the biomolecules being conjugated. The reaction between the PNP ester and the amine is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) at room temperature or 4°C. The progress of the reaction can often be monitored by measuring the release of p-nitrophenol, which absorbs light at 400 nm.
The following tables summarize typical reaction components and conditions for bioconjugation reactions involving p-nitrophenyl esters, providing a general overview of their application in forming amide bonds for bioconjugation purposes.
Table 1: General Components for Bioconjugation using p-Nitrophenyl Esters
| Component | Role |
|---|---|
| p-Nitrophenyl ester-functionalized molecule | The activated molecule carrying the electrophilic carbonyl group. |
| Amine-containing biomolecule (e.g., protein, peptide, amino-functionalized carbohydrate) | The nucleophile that attacks the activated carbonyl to form an amide bond. |
| Buffer | Maintains the pH in the optimal range for the reaction (typically pH 7.2-8.5). |
Table 2: Typical Reaction Parameters for Amide Bond Formation with p-Nitrophenyl Esters
| Parameter | Typical Value/Condition |
|---|---|
| pH | 7.2 - 8.5 |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 0.5 - 4 hours |
Biochemical and Mechanistic Biological Research Applications
Design and Application as Enzyme Substrates or Probes
The core utility of 5-(4-Nitrophenoxy)-5-oxopentanoate in enzymology lies in its design as a chromogenic substrate. The ester linkage between the glutarate moiety and the p-nitrophenolate is susceptible to cleavage by specific hydrolytic enzymes. This cleavage event serves as a reporter of enzyme activity.
This compound is an effective substrate for developing continuous spectrophotometric assays for various hydrolases, particularly esterases and lipases that exhibit specificity towards glutarate esters. nih.govresearchgate.net The principle of this assay is straightforward and widely applied to other p-nitrophenyl esters. semanticscholar.orgsigmaaldrich.commedchemexpress.com
The enzymatic hydrolysis of the ester bond in this compound releases two products: glutaric acid and p-nitrophenol. semanticscholar.orgmedchemexpress.com While the substrate itself is nearly colorless, the resulting p-nitrophenolate ion is a distinct yellow color in solutions with a pH above its pKa (~7). ncsu.edu The rate of the enzyme-catalyzed reaction can be monitored by measuring the increase in absorbance of this yellow product over time, typically at a wavelength between 400 and 420 nm. nih.govnih.gov
This method offers several advantages:
Sensitivity and Simplicity: It provides a direct and sensitive measure of enzyme activity without the need for complex analytical procedures or radioactive materials. ncsu.edu
Real-Time Kinetics: The assay allows for the continuous monitoring of the reaction, enabling the determination of initial reaction velocities which are crucial for accurate kinetic analysis. csic.es
High-Throughput Screening: The colorimetric nature of the assay makes it readily adaptable for use in microplate formats, facilitating the high-throughput screening of enzyme libraries or potential inhibitors. sigmaaldrich.com
The data below illustrates typical kinetic parameters that can be determined using such p-nitrophenyl ester substrates.
| Enzyme Parameter | Description | Typical Unit |
| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. Indicates substrate affinity. | mM |
| V_max (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with the substrate. | µmol/min/mg |
| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | s⁻¹ |
| k_cat/K_m (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to product. | M⁻¹s⁻¹ |
Beyond simply measuring activity, the hydrolysis of this compound can provide deep insights into the catalytic mechanism of an enzyme. By systematically analyzing the kinetics of the reaction, researchers can dissect the individual steps of the catalytic cycle. csic.esresearchgate.net
A key application is the detection of covalent intermediates, such as an acyl-enzyme intermediate, which is common for hydrolases like serine proteases and some esterases. nih.gov In this mechanism, the substrate's acyl group (glutarate) is first transferred to a nucleophilic residue (e.g., serine) in the enzyme's active site, releasing p-nitrophenol in a rapid "burst" phase. This is followed by a slower, rate-limiting hydrolysis of the acyl-enzyme intermediate to release glutaric acid and regenerate the free enzyme. csic.es Stopped-flow spectrophotometry can resolve these distinct pre-steady-state and steady-state phases, allowing for the calculation of rate constants for both the acylation and deacylation steps. csic.esresearchgate.net
Furthermore, by synthesizing and testing a series of related substrates, researchers can probe the enzyme's active site. For instance, using substrates with different length acyl chains (e.g., p-nitrophenyl acetate (B1210297), butyrate, succinate, and glutarate) can reveal the geometric constraints and specificity of the enzyme's binding pocket. researchgate.netresearchgate.net
Role in the Elucidation of Biochemical Pathways (e.g., Amino Acid Metabolism, Lysine (B10760008) Catabolism Intermediates)
This compound can serve as a valuable probe for identifying and characterizing enzymes involved in specific metabolic pathways where glutarate is an intermediate. A prominent example is the catabolism of the amino acid L-lysine. nih.gov
In many bacteria and mammals, L-lysine is degraded through pathways that converge on the formation of glutarate, which is then further metabolized to enter the central carbon metabolism, often via conversion to glutaryl-CoA and subsequently acetyl-CoA. nih.govnih.govresearchgate.netyoutube.com For instance, in E. coli, lysine can be converted to glutarate via a pathway involving 5-aminovalerate as a key intermediate. nih.govnih.gov
The presence of these pathways implies the existence of enzymes that process glutarate or its derivatives. This compound can be used as a tool to:
Identify Novel Enzymes: By screening cell extracts or purified protein fractions for activity against this substrate, researchers can discover previously uncharacterized esterases or hydrolases involved in glutarate metabolism.
Characterize Pathway Enzymes: Once an enzyme is identified, the substrate can be used to determine its kinetic properties (K_m, k_cat), substrate specificity, and optimal reaction conditions, helping to confirm its physiological role within the lysine degradation pathway.
The table below outlines a simplified representation of a lysine catabolism pathway leading to glutarate, highlighting where a synthetic substrate like this compound could be used to probe enzymatic activity.
| Pathway Step | Intermediate | Potential Enzyme Probe |
| L-Lysine → ... | 5-Aminovalerate | - |
| 5-Aminovalerate → ... | Glutarate Semialdehyde | - |
| Glutarate Semialdehyde → | Glutarate | This compound |
| Glutarate → | Glutaryl-CoA | - |
Mechanistic Studies of Bioactive Analogue Activation (e.g., Prodrug Activation Mechanisms without Clinical Data)
The principles of enzymatic hydrolysis that make this compound a good reporter substrate also make it a useful model for studying the activation of certain types of prodrugs. nih.govresearchgate.net A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic cleavage. mdpi.com
For drugs that contain a carboxylic acid group necessary for their activity but detrimental to their absorption or distribution, a common strategy is to mask this group as an ester. researchgate.netnih.gov This increases lipophilicity, potentially enhancing passage through cell membranes. Once absorbed, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid-containing drug. mdpi.com
A glutarate moiety can be used as a linker to connect a fatty acid (to increase lipophilicity) to a drug, forming a diester prodrug. nih.gov The study of how esterases cleave the simpler model substrate, this compound, provides fundamental mechanistic information relevant to the activation of such glutarate-linked prodrugs. Researchers can use this model system to understand:
Enzyme Specificity: Which types of esterases (e.g., carboxylesterases, lipases) are capable of cleaving the glutarate ester.
Kinetics of Release: The rate at which the ester bond is hydrolyzed, which provides an initial estimate for the rate of drug release from a more complex prodrug.
Structural Requirements: How modifications to the glutarate structure might influence the rate of enzymatic cleavage, guiding the rational design of more effective prodrug linkers.
By providing a clean, easily monitored system, this compound allows for the detailed investigation of the bioactivation chemistry without the complexities of handling the actual, often more challenging, drug molecule. mdpi.com
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is a cornerstone for separating 5-(4-Nitrophenoxy)-5-oxopentanoate from impurities and monitoring the progress of chemical reactions in which it is involved. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its versatility and high resolution. chromatographyonline.com The development of a robust HPLC method is crucial for obtaining reliable and reproducible results. While specific methods for this compound are not extensively documented in publicly available literature, a suitable method can be extrapolated from established procedures for structurally similar compounds, such as p-nitrophenyl esters and dicarboxylic acid derivatives.
A typical reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. The presence of the nonpolar nitrophenyl group and the polar carboxylic acid moiety allows for good retention and separation on a C18 stationary phase.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for the nonpolar nitrophenyl group. |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution) | Acetonitrile acts as the organic modifier, while formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. A gradient elution would be optimal to separate the target compound from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 270-280 nm | The p-nitrophenoxy group has a strong UV absorbance in this range. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
This table presents a hypothetical HPLC method based on the analysis of structurally related compounds. Actual parameters may require optimization.
Due to its relatively low volatility, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, derivatization is typically required to convert the non-volatile compound into a more volatile and thermally stable derivative. A common approach for compounds containing carboxylic acid groups is esterification, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming methyl esters. nih.govnih.gov
GC coupled with Mass Spectrometry (GC-MS) provides a powerful tool for both separation and identification of the derivatized compound. nih.gov The mass spectrometer can provide structural information, confirming the identity of the analyte.
Table 2: Potential GC-MS Method for Derivatized this compound
| Parameter | Suggested Condition | Rationale |
| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Reacts with the carboxylic acid to form a volatile trimethylsilyl (B98337) ester. |
| GC Column | Nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | Provides good separation of the derivatized compound. |
| Injector Temperature | 250-280 °C | To ensure complete volatilization of the derivative. |
| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C) | To effectively separate the derivative from other components. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| MS Ionization | Electron Ionization (EI) | Provides reproducible fragmentation patterns for identification. |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | For mass analysis and detection. |
This table outlines a plausible GC-MS method following derivatization, based on general procedures for similar analytes. nih.govnih.gov
For highly polar derivatives of this compound, or if the compound itself exhibits sufficient polarity, Hydrophilic Interaction Chromatography (HILIC) presents a valuable alternative to reversed-phase chromatography. chromatographyonline.comelementlabsolutions.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. imchem.fr This technique is particularly useful for retaining and separating compounds that are too polar for good retention in RP-HPLC. lcms.czchromatographyonline.com
Spectrophotometric and Spectrofluorometric Detection Methods
The p-nitrophenoxy group in this compound provides a chromophore that is readily detectable by UV-Visible spectrophotometry. The hydrolysis of the ester bond releases p-nitrophenol, which exhibits a distinct absorbance spectrum that is pH-dependent. raineslab.com The appearance of the p-nitrophenolate ion can be monitored at around 405 nm in alkaline solutions, providing a basis for kinetic assays of enzymatic or chemical hydrolysis. cdnsciencepub.com While p-nitrophenol itself is not fluorescent, derivatization of the carboxylic acid group with a fluorescent tag could enable highly sensitive detection using spectrofluorometry.
Table 3: Spectrophotometric Properties of the p-Nitrophenoxy Moiety
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions |
| p-Nitrophenol | ~317 nm | ~10,000 M⁻¹cm⁻¹ | Acidic/Neutral pH |
| p-Nitrophenolate | ~405 nm | ~18,000 M⁻¹cm⁻¹ | Alkaline pH |
Data is based on the known properties of p-nitrophenol, the hydrolysis product. raineslab.com
Capillary Electrophoresis and Other Separation Techniques
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged species. nih.gov Given that this compound possesses a carboxylic acid group, it will be negatively charged at neutral or alkaline pH, making it a suitable candidate for analysis by Capillary Zone Electrophoresis (CZE). chromatographyonline.comnih.gov CE methods offer advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. jove.com The separation in CZE is based on the differences in the electrophoretic mobility of the analytes.
Stability Testing and Degradation Product Analysis
The stability of this compound is a critical parameter, particularly in aqueous environments where it is susceptible to hydrolysis. The primary degradation pathway is the cleavage of the ester bond to yield glutaric acid and p-nitrophenol. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. cdnsciencepub.com
Stability studies typically involve subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic) and monitoring the decrease in the parent compound and the formation of degradation products over time. HPLC is the most common technique for this purpose, as it can simultaneously quantify the parent compound and its degradation products.
Table 4: Potential Degradation Products of this compound
| Degradation Product | Chemical Formula | Formation Pathway |
| Glutaric acid | C5H8O4 | Hydrolysis of the ester linkage. |
| p-Nitrophenol | C6H5NO3 | Hydrolysis of the ester linkage. |
The study of degradation pathways is essential for understanding the compound's shelf-life and potential interactions in various applications.
Environmental Fate and Degradation Studies General Principles for Esters
Biodegradation Pathways in Environmental Systems
Biodegradation is a critical pathway for the transformation of organic compounds in the environment, mediated by microorganisms such as bacteria and fungi. For esters like 5-(4-Nitrophenoxy)-5-oxopentanoate, the initial and most significant step is enzymatic hydrolysis.
The primary enzymatic attack involves the cleavage of the ester bond by esterase enzymes, which are ubiquitous in environmental systems. This reaction breaks the compound into its constituent alcohol and carboxylic acid: 4-nitrophenol (B140041) and pentanedioic acid. The presence of a nitro group on the aromatic ring is known to make benzenoid compounds more resistant to microbial degradation. researchgate.net
Fate of Pentanedioic Acid: Dicarboxylic acids like pentanedioic acid (glutaric acid) can be further biodegraded. Under anaerobic conditions, methanogenic enrichment cultures have been shown to degrade similar long-chain dicarboxylic acids. uni-konstanz.de The primary mechanism in these processes is β-oxidation rather than decarboxylation. uni-konstanz.de This process would systematically shorten the carbon chain of the pentanedioic acid.
Fate of 4-Nitrophenol: The 4-nitrophenol moiety is more recalcitrant. However, under specific conditions, it can be transformed. In anaerobic environments, a common biodegradation pathway for nitroaromatic compounds is the reduction of the nitro group to an amine, which would form 4-aminophenol. researchgate.netwikipedia.org The complete mineralization of 4-nitrophenol by microorganisms is possible but can be a slow process.
The table below summarizes the expected biodegradation pathways based on the principles of ester and nitroaromatic compound degradation.
| Process | Description | Primary Products | Key Microbial Action |
| Ester Hydrolysis | The initial and primary biodegradation step where the ester linkage is cleaved by microbial enzymes. | 4-Nitrophenol, Pentanedioic acid | Esterase Enzymes |
| Dicarboxylic Acid Degradation | Subsequent anaerobic degradation of the pentanedioic acid component. | Acetate (B1210297), Methane, Propionate (intermediate) | β-oxidation by methanogenic consortia uni-konstanz.de |
| Nitroaromatic Reduction | Anaerobic transformation of the 4-nitrophenol degradation product. | 4-Aminophenol | Nitroreductase Enzymes researchgate.netwikipedia.org |
Chemical Degradation in Water and Soil
Abiotic degradation, particularly chemical hydrolysis, plays a significant role in the fate of this compound in aquatic and soil environments.
Hydrolysis is the primary chemical degradation pathway, mirroring the initial step of biodegradation by cleaving the ester bond to yield 4-nitrophenol and pentanedioic acid. nih.gov The rate of this reaction is highly dependent on the pH of the surrounding medium. While slow under neutral and acidic conditions, the hydrolysis of esters is significantly catalyzed under alkaline conditions (pH > 8). nih.gov
The enhanced rate at high pH is due to the nucleophilic attack of hydroxide (B78521) ions on the electrophilic carbonyl carbon of the ester group. For nitrophenyl esters specifically, the degradation mechanism in an alkaline environment involves the displacement of the nitrophenoxide group. acs.org The 4-nitrophenol leaving group has a pKa of approximately 7.15, meaning that at a pH above this value, it exists predominantly in its deprotonated anionic form (4-nitrophenoxide). acs.org This anion is a very stable and effective leaving group, which further facilitates the hydrolysis reaction. acs.org
The table below details the chemical hydrolysis process.
| Parameter | Description | Reaction | Influencing Factors |
| Abiotic Hydrolysis | Cleavage of the ester bond by reaction with water, without microbial involvement. | This compound + H₂O → 4-Nitrophenol + Pentanedioic acid | pH: Reaction is significantly accelerated under alkaline conditions (pH > 8) nih.govacs.org.Temperature: Higher temperatures increase the reaction rate. |
Photolytic Degradation Processes
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, primarily from the sun. This process is particularly relevant for compounds present in surface waters or on soil surfaces. The 4-nitrophenol moiety, a primary degradation product of this compound, is known to be susceptible to photolysis. researchgate.netfrontiersin.org
Photodegradation can occur through two main pathways:
Direct Photolysis: Where the molecule itself absorbs light energy, leading to its decomposition. Aromatic nitro compounds can absorb light in the solar spectrum.
Indirect Photolysis: Where other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb light and produce reactive species like hydroxyl radicals that then attack the target compound.
Research on 4-nitrophenol demonstrates that it can be effectively degraded through photocatalysis, often using a semiconductor catalyst like titanium dioxide (TiO₂) under simulated sunlight. frontiersin.orgnih.gov This process can lead to the complete mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions. nih.govresearchgate.net However, the degradation can also produce intermediate compounds that may be of environmental interest. frontiersin.orgnih.gov Another advanced oxidation process is the photo-Fenton reaction, where the combination of hydrogen peroxide, iron ions, and UV light generates highly reactive hydroxyl radicals that can rapidly degrade recalcitrant compounds like 4-nitrophenol. researchgate.net
The table below outlines the key aspects of photolytic degradation relevant to the compound and its primary breakdown product.
| Process | Description | Key Reactant | Potential Products |
| Photocatalysis | Degradation of pollutants using a photocatalyst (e.g., TiO₂) and a light source. | 4-Nitrophenol | Intermediate organic compounds, CO₂, H₂O frontiersin.orgnih.gov |
| Photo-Fenton Reaction | An advanced oxidation process using UV light, hydrogen peroxide, and iron salts. | 4-Nitrophenol | Rapidly destroyed organic structure researchgate.net |
Q & A
Q. Basic Research Focus
- ¹H NMR : The nitro group deshields adjacent protons, producing distinct aromatic signals (δ 8.2–8.4 ppm, doublet for para-substitution). The ketone (δ 2.5–2.8 ppm, triplet) and ester (δ 4.1–4.3 ppm, quartet) groups provide additional confirmation .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 296.2 (C₁₁H₁₁NO₆⁺), with fragmentation patterns confirming the nitro-phenoxy moiety (e.g., loss of NO₂ at m/z 250) .
Advanced Research Focus
Advanced characterization employs 2D NMR (COSY, HSQC) to resolve overlapping signals in complex matrices. For example, used ¹H-¹³C HSQC to assign methylene protons adjacent to the ketone in peptidomimetics . High-resolution MS (HRMS) with <2 ppm error validates molecular formulas, critical for patent applications.
What role does the 4-nitrophenoxy group play in the compound’s reactivity and stability under physiological conditions?
Basic Research Focus
The 4-nitrophenoxy group is electron-withdrawing, enhancing electrophilicity at the ester carbonyl. This accelerates hydrolysis in basic buffers (e.g., pH 7.4 PBS), as shown in for similar esters . Stability studies recommend storage at –20°C in anhydrous solvents (DMSO, DMF) to prevent degradation.
Advanced Research Focus
Mechanistic studies using stopped-flow kinetics reveal biphasic hydrolysis: rapid initial cleavage of the ester followed by slower nitro-group reduction. Computational MD simulations predict binding interactions with enzymes (e.g., esterases), guiding drug design .
How does this compound function as a building block in peptidomimetics?
Advanced Research Focus
The compound serves as a spacer in peptidomimetics, linking pharmacophores while modulating lipophilicity. synthesized derivatives with anti-cancer activity by conjugating the ester to aminocoumarin scaffolds via amide bonds. Key considerations:
- Steric effects : Bulky substituents on the phenyl ring reduce enzymatic degradation.
- Bioavailability : LogP values (~2.7, per analogs) balance membrane permeability and solubility .
What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Advanced Research Focus
HPLC-MS/MS with C18 columns (ACN/water + 0.1% formic acid) detects impurities at <0.1% levels. Critical impurities include:
- Residual 4-nitrophenol (toxic; detected at m/z 138).
- Oxidation byproducts (e.g., nitroso derivatives).
highlights nitrophenol quantification using UV-Vis (λmax 400 nm), adaptable for impurity profiling .
How do structural modifications (e.g., nitro → methoxy substitution) alter the compound’s biological activity?
Advanced Research Focus
Comparative studies (e.g., ) show that replacing nitro with methoxy reduces electrophilicity, decreasing cytotoxicity but improving metabolic stability. SAR tables indicate:
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| 4-NO₂ | 12.3 | 2.7 |
| 4-OCH₃ | >100 | 1.9 |
| Such data guide lead optimization for target-specific applications . |
What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound derivatives?
Advanced Research Focus
Selective reduction of other functional groups (e.g., ketones to alcohols) without reducing nitro groups requires:
- Catalyst choice : PtO₂ over Pd/C minimizes nitro reduction.
- Solvent effects : EtOH/H₂O mixtures stabilize intermediates.
’s ferrocene-based protocols demonstrate successful retention of nitro groups under H₂ atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
